molecular formula C8H6BrClO3 B2751256 2-(3-Bromo-2-chlorophenoxy)acetic acid CAS No. 2352634-30-9

2-(3-Bromo-2-chlorophenoxy)acetic acid

Cat. No.: B2751256
CAS No.: 2352634-30-9
M. Wt: 265.49
InChI Key: DIXYRKVZFMQFSK-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenoxy)acetic acid typically involves the reaction of 3-bromo-2-chlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding phenoxyacetic acid.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of phenoxyacetic acid.

    Substitution: Formation of substituted phenoxyacetic acids with various functional groups.

Scientific Research Applications

2-(3-Bromo-2-chlorophenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)acetic acid
  • 2-(3-Bromo-4-chlorophenoxy)acetic acid
  • 2-(3-Bromo-2-fluorophenoxy)acetic acid

Uniqueness

2-(3-Bromo-2-chlorophenoxy)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in specific positions can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXYRKVZFMQFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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